

Crocin III molecular weight and formula

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Compound of Interest

Compound Name: Crocin III (Standard)

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An In-depth Technical Guide on the Core Properties and Bioactivities of Crocin III

This technical guide provides a comprehensive overview of Crocin III, a key bioactive constituent of saffron. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its molecular characteristics, biological activities, and the signaling pathways it modulates. All quantitative data is presented in structured tables, and key experimental protocols are detailed. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Molecular Profile of Crocin III

Crocin III is a water-soluble carotenoid and a member of the crocin family of compounds, which are primarily responsible for the vibrant color of saffron derived from the stigmas of *Crocus sativus* L.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) Understanding its fundamental molecular properties is the first step in exploring its therapeutic potential.

Property	Value	Source(s)
Molecular Formula	C ₃₂ H ₄₄ O ₁₄	[1] [4]
Molecular Weight	652.68 g/mol	[2] [3] [4]
CAS Number	55750-85-1	[2] [4]
Appearance	Solid	[2]
Synonyms	Crocetin-mono-(β-D-gentiobiosyl)-ester	[3]

Biological Activities and Therapeutic Potential

Crocin III, often studied as part of the broader "crocin" mixture, exhibits a range of pharmacological effects, including anti-cancer, neuroprotective, and anti-inflammatory properties. These activities are attributed to its influence on various cellular signaling pathways.

Anti-Cancer Activity

Crocin demonstrates significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.^{[5][6]} Its mechanisms of action are multifaceted, targeting key pathways involved in cell survival, proliferation, and angiogenesis.

Key Anti-Cancer Mechanisms:

- **Induction of Apoptosis:** Crocin triggers programmed cell death by modulating the expression of apoptosis-related proteins. It has been shown to increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 and activate caspases, the key executioners of apoptosis.^[6]
- **Cell Cycle Arrest:** Crocin can halt the cell cycle at various phases, such as G0/G1, preventing cancer cell proliferation.^[7] This is often associated with the downregulation of cyclins like Cyclin D1.^[6]
- **Inhibition of Angiogenesis:** The formation of new blood vessels, crucial for tumor growth, is inhibited by crocin through the downregulation of factors like Vascular Endothelial Growth Factor (VEGF).^[8]
- **Modulation of Signaling Pathways:** Crocin has been shown to suppress several pro-survival signaling pathways that are often dysregulated in cancer, including the PI3K/AKT/mTOR, NF-κB, and JAK/STAT pathways.^{[8][9]}

Neuroprotective Effects

Crocin has shown promise in protecting neuronal cells from damage in models of neurodegenerative diseases and ischemic injury.^{[10][11][12]}

Key Neuroprotective Mechanisms:

- **Antioxidant Activity:** Crocin scavenges reactive oxygen species (ROS) and enhances the activity of endogenous antioxidant enzymes, thereby reducing oxidative stress, a key contributor to neuronal damage.[\[11\]](#)
- **Anti-inflammatory Effects:** By inhibiting pro-inflammatory signaling pathways such as NF- κ B, crocin can reduce neuroinflammation.[\[11\]](#)
- **Anti-apoptotic Effects in Neurons:** In neuronal cells, crocin can prevent apoptosis by modulating the Bcl-2 family of proteins and inhibiting caspase activation.[\[11\]](#)

Anti-inflammatory Activity

The anti-inflammatory properties of crocin are well-documented and contribute to its therapeutic potential in a range of inflammatory conditions.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Key Anti-inflammatory Mechanisms:

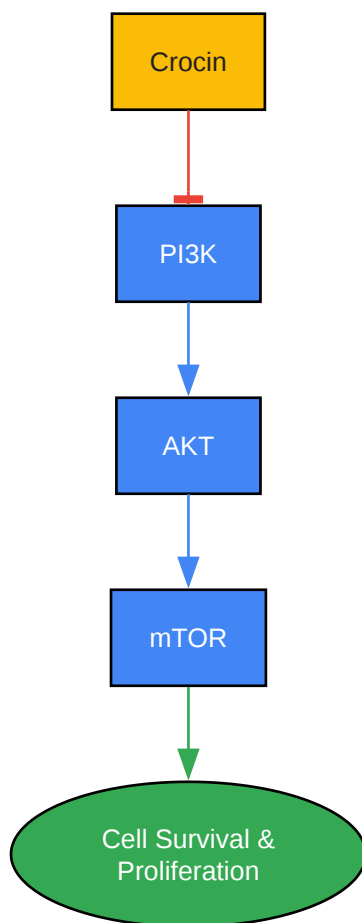
- **Inhibition of NF- κ B Pathway:** Crocin can suppress the activation of Nuclear Factor-kappa B (NF- κ B), a master regulator of inflammation, thereby reducing the expression of pro-inflammatory cytokines.[\[13\]](#)
- **Modulation of Nrf2/HO-1 Pathway:** Crocin can upregulate the Nrf2/HO-1 signaling pathway, which plays a crucial role in the cellular antioxidant and anti-inflammatory response.[\[13\]](#)

Key Signaling Pathways Modulated by Crocin

The therapeutic effects of crocin are underpinned by its ability to interact with and modulate multiple intracellular signaling pathways.

PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival. In the context of cancer, crocin has been shown to inhibit this pathway, leading to reduced cancer cell viability.

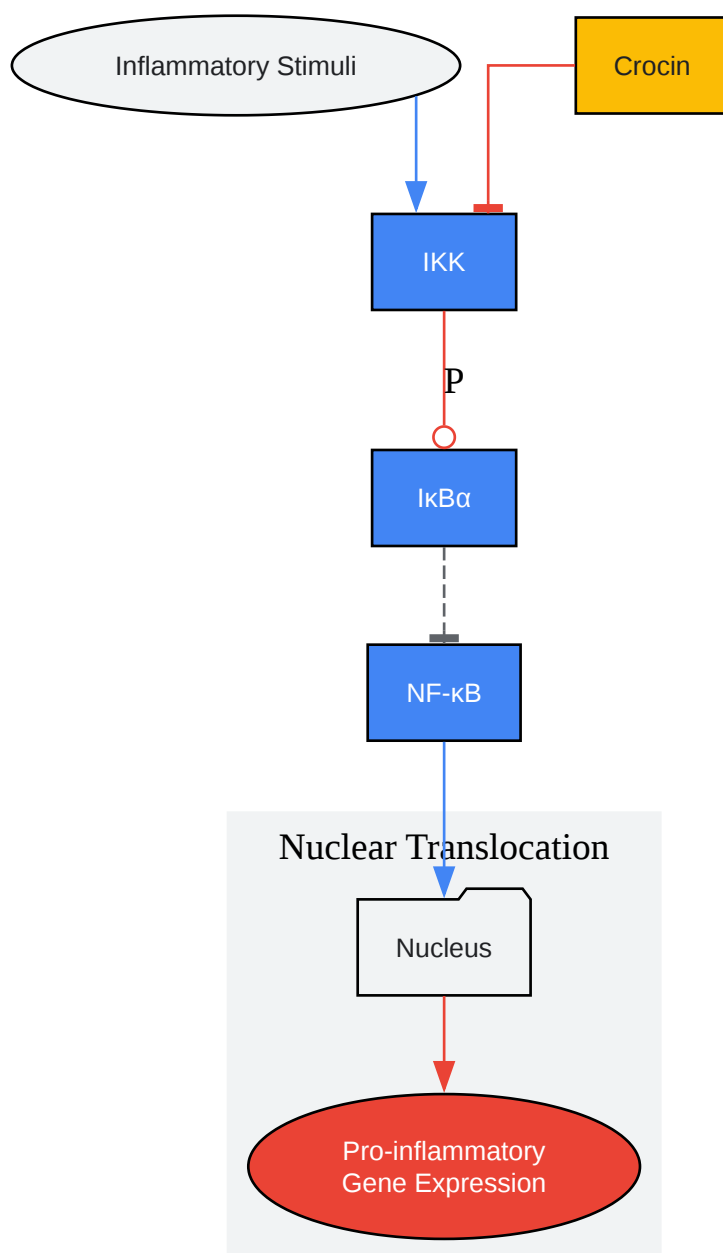


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Crocin's inhibition of the PI3K/AKT/mTOR pathway.

NF- κ B Signaling Pathway

The NF- κ B pathway is a key regulator of inflammation and is also implicated in cancer cell survival and proliferation. Crocin's ability to inhibit NF- κ B activation is a central mechanism of its anti-inflammatory and anti-cancer effects.

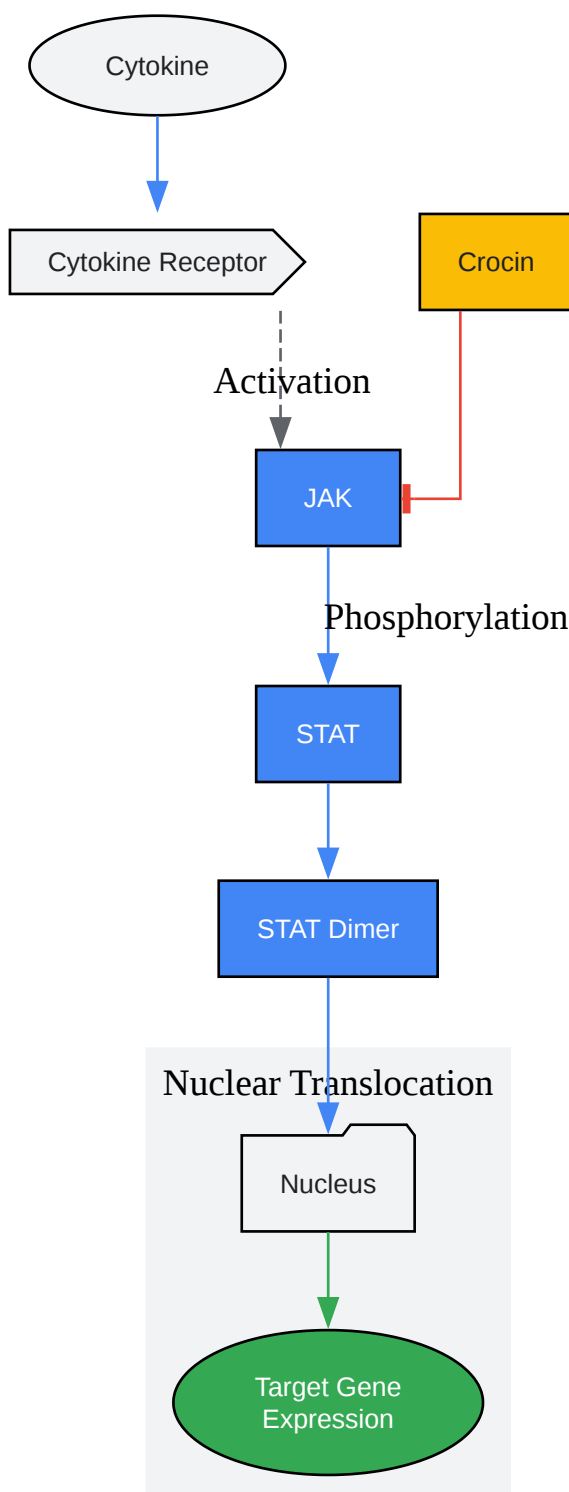


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Crocin's inhibitory effect on the NF-κB signaling cascade.

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling and is often constitutively active in various cancers, promoting cell proliferation and survival. Crocin has been demonstrated to inhibit this pathway.



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Inhibition of the JAK/STAT signaling pathway by Crocin.

Detailed Experimental Protocols

This section provides an overview of common experimental protocols used to investigate the biological activities of crocin.

Cell Viability and Proliferation Assay (MTT Assay)

This assay is used to assess the effect of crocin on the viability and proliferation of cancer cells.

Step	Procedure
1. Cell Seeding	Seed cells (e.g., HeLa, HepG2, MDA-MB-231) in a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well and incubate for 24 hours.
2. Treatment	Treat the cells with various concentrations of crocin (typically in the range of 10-1000 μ M) and a vehicle control for 24, 48, or 72 hours.
3. MTT Addition	Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
4. Formazan Solubilization	Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
5. Absorbance Measurement	Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis for Protein Expression

Western blotting is employed to detect changes in the expression levels of specific proteins in response to crocin treatment.

Step	Procedure
1. Cell Lysis	Treat cells with crocin, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
2. Protein Quantification	Determine the protein concentration of the lysates using a BCA protein assay.
3. SDS-PAGE	Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.
4. Protein Transfer	Transfer the separated proteins to a PVDF membrane.
5. Blocking	Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
6. Primary Antibody Incubation	Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, p-AKT, p-STAT3) overnight at 4°C.
7. Secondary Antibody Incubation	Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
8. Detection	Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Model of Cerebral Ischemia-Reperfusion Injury

This animal model is used to evaluate the neuroprotective effects of crocin against stroke-like injury.[\[10\]](#)[\[16\]](#)

Step	Procedure
1. Animal Model	Male Wistar rats (250-300g) are commonly used.
2. Ischemia Induction	Anesthetize the rats and induce transient focal cerebral ischemia by occluding the middle cerebral artery (MCAO) for 80 minutes using an intraluminal filament. [10] [16]
3. Crocin Administration	Administer crocin (e.g., 50 or 80 mg/kg) via intraperitoneal (IP) injection at the onset of ischemia. [10] [16]
4. Reperfusion	After 80 minutes, withdraw the filament to allow for reperfusion for 24 hours. [10] [16]
5. Neurological Deficit Scoring	Assess neurological deficits using a standardized scoring system.
6. Infarct Volume Measurement	Euthanize the animals and stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.
7. Histopathological Analysis	Perform histological staining (e.g., H&E) to assess neuronal damage.

Conclusion

Crocin III, a prominent carotenoid from saffron, demonstrates significant therapeutic potential across a spectrum of diseases, largely attributable to its anti-cancer, neuroprotective, and anti-inflammatory properties. Its ability to modulate key signaling pathways, including PI3K/AKT/mTOR, NF- κ B, and JAK/STAT, underscores its multi-targeted mechanism of action. The experimental protocols detailed in this guide provide a framework for the continued investigation of Crocin III's bioactivities and its development as a potential therapeutic agent. Further research focusing on its bioavailability, pharmacokinetics, and clinical efficacy is warranted to translate these promising preclinical findings into tangible health benefits.

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